Biochemical Potency: CSF1R-IN-3 IC50 vs. PLX3397, BLZ945, ARRY-382, and GW2580
CSF1R-IN-3 demonstrates a biochemical IC50 of 2.1 nM for CSF-1R inhibition, placing it among the most potent inhibitors in its class [1]. Compared to widely used alternatives, it is approximately 10-fold more potent than PLX3397 (IC50 = 20 nM) , 4-fold more potent than ARRY-382 (IC50 = 9 nM) , and 14-fold more potent than GW2580 (IC50 = 30 nM) . It is within ~2-fold of the potency of BLZ945 (IC50 = 1 nM) and JNJ-40346527 (IC50 = 3.2 nM) . This high potency enables the use of lower compound concentrations in cellular and in vivo models, which can mitigate solubility issues or off-target effects.
| Evidence Dimension | In vitro biochemical IC50 (CSF-1R inhibition) |
|---|---|
| Target Compound Data | 2.1 nM |
| Comparator Or Baseline | PLX3397: 20 nM; ARRY-382: 9 nM; GW2580: 30 nM; BLZ945: 1 nM; JNJ-40346527: 3.2 nM |
| Quantified Difference | 10-fold more potent than PLX3397; 4-fold more potent than ARRY-382; 14-fold more potent than GW2580 |
| Conditions | Biochemical kinase activity assay (cell-free) |
Why This Matters
Potency directly impacts the effective dose range, influencing experimental design, cost-per-experiment, and the potential for off-target activity at higher concentrations.
- [1] Lv Q, et al. J Med Chem. 2021;64(23):17184-17208. View Source
